3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It has a molecular formula of C8H7ClN4 and a molecular weight of 194.62 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline can be represented by the InChI code: 1S/C8H7ClN4/c9-7-3-6 (10)1-2-8 (7)13-5-11-4-12-13/h1-5H,10H2 .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are also able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Scientific Research Applications
Antimicrobial Activity
The compound 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline has been studied for its potential antimicrobial properties. For instance, triazole derivatives have been tested against various strains of bacteria and fungi, showing promise as antimicrobial agents .
Synthesis of Diverse Structures
This chemical is used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles, allowing for the creation of products with structural diversity. Such versatility is crucial for developing new pharmaceuticals and materials .
Bioactive Phenomena
Triazoles are known for their applications in bioactive phenomena. They play a significant role in the development of compounds with potential biological activities, which can be leveraged in pharmaceutical research .
Antibacterial Agents
Specific triazole derivatives have been synthesized and evaluated for in vitro antibacterial activity against strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa, indicating their use as antibacterial agents .
Enamine Mediated Reactions
The compound is involved in L-proline-catalyzed synthesis of 1,2,3-triazoles via enamine mediated [3 + 2]-cycloaddition reactions. This method is significant for creating triazole-based structures efficiently .
Future Directions
The future directions for research on 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline and its derivatives could involve further investigation of their mechanisms of action, exploration of their potential applications in treating various diseases, and development of more efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .
properties
IUPAC Name |
3-chloro-2-(1,2,4-triazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-2-1-3-7(10)8(6)13-5-11-4-12-13/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFRRPZMAXQKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.